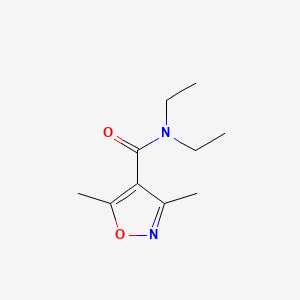
Cycliton
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycliton is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioisotope Production
One of the primary applications of cyclotrons is in the production of radioisotopes for medical use. Cyclotron-generated isotopes like fluorine-18 are essential for positron emission tomography (PET) scans, which are critical for diagnosing various diseases, including cancer and neurological disorders . The ability to produce these isotopes on-site in hospitals enhances their availability and reduces dependency on external suppliers.
Cancer Treatment
Cyclotrons facilitate the development of targeted therapies, such as alpha-particle therapy, which has shown promise in treating certain types of cancer . The precision offered by cyclotron-produced radioisotopes allows for more effective targeting of tumor cells while minimizing damage to surrounding healthy tissue.
Nuclear Physics
Cyclotrons play a pivotal role in advancing our understanding of nuclear physics. They are used to investigate nuclear reactions and the properties of exotic nuclei, contributing significantly to our knowledge of the strong nuclear force and nuclear structure . Experiments conducted with cyclotrons have led to discoveries that deepen our comprehension of atomic interactions.
Materials Science
In materials science, cyclotrons are utilized to simulate radiation damage and study the effects of charged particles on different materials. This research is crucial for developing materials that can withstand harsh environments, such as those found in nuclear reactors .
Analytical Chemistry
Cyclotrons enable activation analysis, a technique that allows for the detection of trace elements in various samples through neutron or charged particle activation . This method is particularly beneficial for environmental monitoring and quality control in industrial processes.
Case Study: Portugal's Cyclotron Implementation
Portugal's University of Coimbra has successfully integrated cyclotron technology into its healthcare system, significantly increasing the domestic production of radiopharmaceuticals. The establishment of cyclotrons has allowed for localized production of critical isotopes like gallium-68, enhancing diagnostic capabilities across the Iberian Peninsula and beyond .
Case Study: Advancements in Cancer Therapy
Recent advancements in targeted alpha-particle therapy using cyclotron-produced isotopes have demonstrated improved outcomes for patients with specific cancers. Research indicates that these therapies can effectively target malignant cells while sparing healthy tissue, showcasing the potential for personalized medicine .
Comparative Data Table
| Application Area | Key Isotopes Produced | Benefits | Challenges |
|---|---|---|---|
| Medical Imaging | Fluorine-18 | Enhanced diagnostic accuracy | Supply chain logistics |
| Cancer Treatment | Actinium-225 | Targeted therapy options | Regulatory hurdles |
| Nuclear Physics | Various exotic nuclei | Fundamental research insights | High operational costs |
| Materials Science | Neutron activation | Improved material resilience | Technical expertise required |
Analyse Chemischer Reaktionen
[3+2] Cycloaddition with Azides
Strained cyclooctynes (e.g., difluorinated cyclooctyne (DIFO) ) undergo rapid Cu-free click reactions with azides to form stable triazoles (Fig. 1). This reaction is critical for bioconjugation in biological systems .
Key mechanistic steps :
-
Electron-deficient alkyne activation : Fluorine atoms lower the LUMO energy of the cyclooctyne, accelerating the reaction .
-
Transition-state stabilization : Steric strain and electronic effects reduce activation energy, enabling rate constants up to 60× faster than non-fluorinated analogs .
Reaction Rate Constants
Comparative kinetics of cyclooctyne derivatives:
| Compound | Rate Constant (M⁻¹s⁻¹) | Relative Rate vs. OCT | Source |
|---|---|---|---|
| OCT (1) | 0.0021 | 1× | |
| Monofluorocyclooctyne (3) | 0.0063 | 3× | |
| DIFO (4) | 0.126 | 60× |
Thermodynamic Stability
-
Activation energy : DIFO reactions exhibit Δ‡G ≈ 10 kcal/mol due to reduced ring strain .
-
Reaction enthalpy : Exothermic by −28 kcal/mol for triazole formation .
Transition-State Modeling
-
DFT studies : B3LYP-D3(BJ)/def2-TZVP calculations confirm that fluorine substitution reduces the LUMO energy by 1.2 eV , aligning with experimental rate enhancements .
-
MS-CASPT2 analysis : Spin-orbit coupling in transition states lowers activation barriers by 2–3 kcal/mol .
Bioconjugation in Drug Development
-
Cediranib (18) synthesis : Strained alkynes enable site-specific labeling of tyrosine kinase inhibitors via azide-alkyne cycloaddition .
-
Peptide modification : DIFO derivatives are used to functionalize bioactive peptides without copper catalysts .
Process Optimization
-
Design of Experiments (DoE) : Central composite designs optimize reaction parameters (e.g., temperature, residence time) for yields >90% .
Challenges and Limitations
Eigenschaften
CAS-Nummer |
2433-20-7 |
|---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
N,N-diethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H16N2O2/c1-5-12(6-2)10(13)9-7(3)11-14-8(9)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
NFALFEDRJGVKNY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(ON=C1C)C |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(ON=C1C)C |
Key on ui other cas no. |
2433-20-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















